molecular formula C12H15N3O2S B2966962 Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate CAS No. 2248416-59-1

Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2966962
CAS No.: 2248416-59-1
M. Wt: 265.33
InChI Key: UKTQQZHBCKZKGS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carboxylate group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butyl acrylate, 2-aminothiazole, and pyrrole derivatives.

  • Reaction Conditions: The reaction involves a multi-step process including esterification, amidation, and cyclization reactions. The conditions may vary, but common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide. Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The process involves scaling up the laboratory synthesis methods, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.

  • Reduction Products: Reduced forms of the compound, which can exhibit different chemical properties.

  • Substitution Products: Substituted derivatives with altered functional groups, leading to new chemical and biological properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules. The molecular targets and pathways involved are often studied using advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate: A structurally related compound with potential biological activities.

  • 4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl](phenyl)methanone: Another thiazole derivative with distinct chemical properties.

Uniqueness: Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its versatility makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-12(2,3)17-10(16)8-4-7(5-14-8)9-6-18-11(13)15-9/h4-6,14H,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQQZHBCKZKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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